
5-メチル-2-(トリブチルスタンニル)ピリジン
概要
説明
Synthesis Analysis
The synthesis of 5-Methyl-2-(tributylstannyl)pyridine and related compounds often involves the reaction of specific pyridine derivatives with other chemical agents. For instance, Fenton et al. (1985) reported the synthesis of a similar compound, 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, by reacting 2-acetylpyridine with 1,3-diamino-2-hydroxypropane (Fenton, Moody, Casellato, Vigato, & Graziani, 1985). Another relevant synthesis process is described by Sauer and Heldmann (1998), who used Ethynyltributyltin in cycloaddition reactions to synthesize functionalized pyridines, highlighting a method potentially applicable to 5-Methyl-2-(tributylstannyl)pyridine (Sauer & Heldmann, 1998).
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(tributylstannyl)pyridine can be inferred from similar compounds. Michalski et al. (2005) described the X-ray structure of 2-phenylazo-5-nitro-6-methyl-pyridine, highlighting the planarity of the pyridine and phenyl rings and the significance of non-classical hydrogen interaction in the crystal structure (Michalski, Kucharska, Wandas, Hanuza, Waśkowska, Ma̧czka, Talik, Olejniczak, & Potrzebowski, 2005). Such detailed structural insights are crucial for understanding the chemical behavior of 5-Methyl-2-(tributylstannyl)pyridine.
Chemical Reactions and Properties
5-Methyl-2-(tributylstannyl)pyridine, like its analogs, participates in various chemical reactions. For example, Hadad et al. (2011) studied the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which involved a reaction between 2-(tributylstannyl)pyridine and other reactants (Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011). Such reactions demonstrate the versatility and reactivity of 5-Methyl-2-(tributylstannyl)pyridine in synthesizing complex molecules.
Physical Properties Analysis
The physical properties of 5-Methyl-2-(tributylstannyl)pyridine can be gleaned from related compounds. Bunten and Kakkar (1996) investigated the optical absorption, fluorescence, and electrical conductivity of pyridine-based compounds, providing insights into the photophysical properties that could be relevant for 5-Methyl-2-(tributylstannyl)pyridine (Bunten & Kakkar, 1996).
科学的研究の応用
有機スズ試薬
5-メチル-2-(トリブチルスタンニル)ピリジンは有機スズ試薬 . 有機スズ試薬は、カップリング反応や有機化合物の変換など、様々な有機化学反応に使用されます .
スチールクロスカップリング反応
この化合物はスチールクロスカップリング反応に使用されます . スチール反応は、2つの有機断片間で炭素-炭素結合を形成するために、有機合成において強力なツールです .
2-アミノピリジンオキサゾリジノン合成
5-メチル-2-(トリブチルスタンニル)ピリジンについては直接言及されていませんが、関連するトリブチルスタンニル化合物は2-アミノピリジンオキサゾリジノンの合成に使用されてきました . これらの化合物は、強力で選択的なタンキラーゼ阻害剤です .
カナグリフロジンの合成
同様に、関連するトリブチルスタンニル化合物はカナグリフロジンの合成に使用されてきました 、ナトリウム依存性グルコース共輸送体の新規阻害剤
Safety and Hazards
5-Methyl-2-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .
作用機序
Target of Action
5-Methyl-2-(tributylstannyl)pyridine is primarily used in Stille cross-coupling reactions . The primary targets of this compound are the molecules that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as Stille cross-coupling. This is a type of chemical reaction used to form carbon-carbon bonds . The tributylstannyl group in the compound plays a crucial role in this reaction, acting as a nucleophile that can attack electrophilic carbon centers .
Biochemical Pathways
It’s known that the compound is used in the synthesis of various organic compounds through stille cross-coupling reactions . The products of these reactions can then participate in various biochemical pathways.
Pharmacokinetics
Like other organotin compounds, it’s likely that its bioavailability is influenced by factors such as its lipophilicity and the presence of transport proteins .
Result of Action
The primary result of the action of 5-Methyl-2-(tributylstannyl)pyridine is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 5-Methyl-2-(tributylstannyl)pyridine can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the Stille cross-coupling reactions in which it participates . Furthermore, the presence of other substances, such as catalysts or inhibitors, can also influence its action .
特性
IUPAC Name |
tributyl-(5-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHAZAWWAXIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456405 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189195-41-3 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-(tri-n-butylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



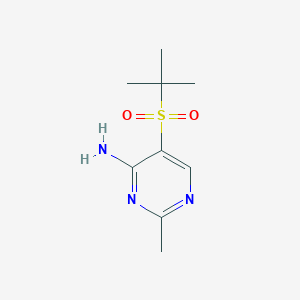
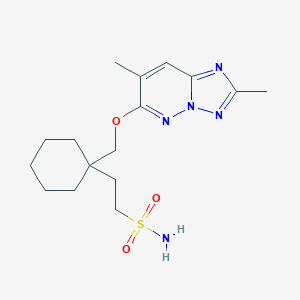


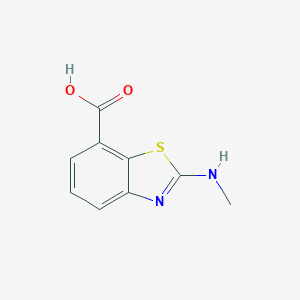

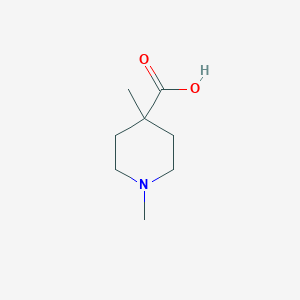

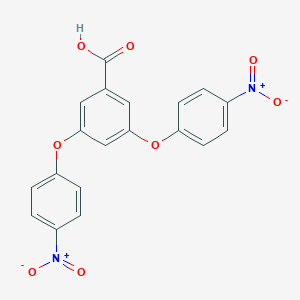
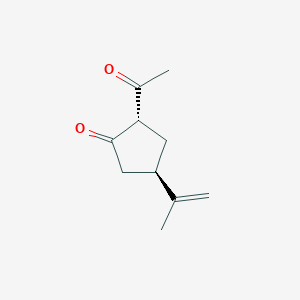
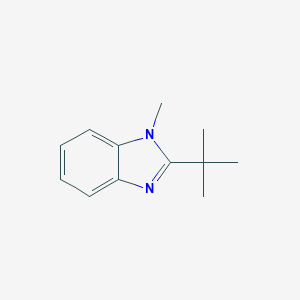
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
